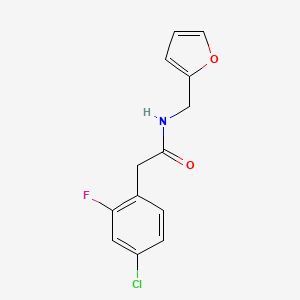
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that has been used extensively in scientific research. It is a thiazolidinone derivative that has been shown to have various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. It has been shown to inhibit the activity of mitochondrial dehydrogenases, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species (ROS) production and oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease ROS production and oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a laboratory reagent. It is easy to use and has a high sensitivity for detecting cell viability and proliferation. This compound is also relatively inexpensive and can be used to evaluate the effects of various compounds on cell viability and proliferation. However, this compound has some limitations as a laboratory reagent. It can only be used to evaluate the effects of compounds on mitochondrial dehydrogenases and cannot be used to evaluate other cellular processes. This compound can also be affected by various factors, such as pH and temperature, which can affect the accuracy of the results.
Direcciones Futuras
For the use of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research include studying its effects on various diseases and identifying new targets for its activity.
Métodos De Síntesis
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 4-tert-butylbenzaldehyde with 3-methoxypropylamine and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid. The reaction takes place under reflux conditions and yields this compound as a yellow solid. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has been used extensively in scientific research due to its various biological and pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. This compound has also been used as a probe to study the activity of mitochondrial dehydrogenases in cells. It has been used to evaluate cell viability, proliferation, and apoptosis in various cell lines.
Propiedades
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(20)19(17(22)23-15)10-5-11-21-4/h6-9,12H,5,10-11H2,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOJYDXGCRBCZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-N,1-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5344691.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B5344703.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)